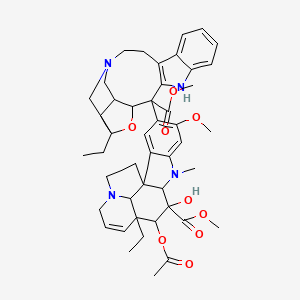

Catharanthamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Catharanthamine is a natural product found in Catharanthus roseus with data available.

科学的研究の応用

Pharmacological Applications

1.1. Modulation of Dopamine Transmission

Recent studies have highlighted catharanthamine's role in modulating mesolimbic dopamine transmission. Research indicates that this compound inhibits evoked dopamine release in the nucleus accumbens, a key area involved in reward and addiction pathways. The compound's interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential therapeutic applications in treating addiction disorders, such as alcohol and opioid use disorders .

- Mechanism of Action : this compound slows dopamine reuptake and increases extracellular dopamine levels in a dose-dependent manner, indicating its potential as a treatment for conditions related to dopamine dysregulation .

1.2. Antidepressant-Like Activity

In behavioral studies, this compound has demonstrated antidepressant-like effects by activating serotonergic and norepinephrinergic pathways. This suggests its potential as an alternative treatment for depression .

Cancer Treatment

2.1. Cytotoxic Effects on Cancer Cells

This compound is recognized for its anticancer properties, particularly as a component of vinblastine, an established chemotherapeutic agent. Studies have shown that this compound disrupts the cell cycle by interfering with mitotic spindle formation, leading to apoptosis in cancer cells such as HepG2 liver carcinoma cells .

- Mechanism of Action : The compound induces oxidative stress and activates autophagy signaling pathways by inhibiting the mechanistic target of rapamycin (mTOR), thereby enhancing apoptosis and reducing cell viability .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| HepG2 | Induces apoptosis | Inhibits mTOR, upregulates autophagy genes | |

| Various | Disrupts cell cycle | Interferes with mitotic spindle formation |

Neuropharmacological Research

3.1. Effects on Cholinergic Interneurons

This compound has been shown to suppress acetylcholine currents in oocytes expressing recombinant nAChRs, which are crucial for cholinergic signaling in the brain. This suppression indicates a potential role in modulating cholinergic activity, which may have implications for neurodegenerative diseases .

Case Studies and Experimental Findings

Several case studies provide insights into the efficacy and mechanisms of this compound:

- Study on Dopamine Dynamics : In vivo experiments demonstrated that this compound significantly increased extracellular dopamine levels at doses above 10 mg/kg, contrasting with other compounds like 18-methoxycoronaridine which decreased dopamine levels .

- Anticancer Study : In vitro studies on HepG2 cells revealed that this compound not only reduced cell viability but also triggered autophagic processes, highlighting its dual role in promoting both apoptosis and autophagy .

化学反応の分析

Triarylaminium Radical Cation-Promoted Coupling

-

Reaction : Catharanthine couples with vindoline in the presence of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), forming anhydrovinblastine with C16' stereochemistry .

-

Conditions : MeCN, room temperature, 5–30 minutes.

-

Yield : 51–90% depending on oxidant (e.g., Mn(OAc)₃: 79%, Ce(NH₄)₂(NO₃)₆: 51%) .

-

Mechanism : Single-electron oxidation generates a catharanthine radical cation, enabling regioselective electrophilic coupling .

| Oxidant | Yield (%) | Diastereoselectivity |

|---|---|---|

| BAHA | 90 | C16' specificity |

| Mn(OAc)₃ | 79 | C16' specificity |

| Fe₂(SO₄)₃ | 71 | Partial inversion |

Photoredox-Catalyzed Coupling

-

Reaction : UV light and flavin mononucleotide (FMN) mediate catharanthine-vindoline coupling, forming a dihydropyridinium intermediate .

-

Conditions : Near-UV light, aerobic, pH 7.4.

-

Key Insight : FMN acts as a redox catalyst, oxidizing catharanthine to initiate radical coupling .

Acid-Catalyzed Rearrangements

Catharanthine undergoes acid-mediated transformations, yielding structurally distinct alkaloids.

Formation of Cleavamine and Descarbomethoxycatharanthine

-

Reaction : Treatment with HCl in methanol produces cleavamine (tetracyclic alkaloid) and descarbomethoxycatharanthine (Iboga-type alkaloid) .

-

Conditions : 0.1 N HCl, methanol, reflux.

-

Mechanism : Ring-opening generates a conjugated iminium ion intermediate (Fig. 3B in ), followed by transannular cyclization or decarboxylation .

-

Yield :

-

Cleavamine: 15–20%.

-

Descarbomethoxycatharanthine: 10–15%.

-

Fe/α-Ketoglutarate-Dependent Dioxygenase Activity

-

Reaction : Vindolinine synthase (VNS), an Fe/2OG enzyme, oxidizes catharanthine derivatives to yield vindolinine epimers and venalstonine .

-

Key Insight : VNS catalyzes redox-neutral radical generation from dehydrosecodine, enabling cyclization via hydrolases .

Flavin-Mediated Oxidation

-

Reaction : FMN and O₂ oxidize catharanthine under UV light, forming reactive intermediates for dimerization .

-

Byproducts : Degradation products include pyridinium compounds (e.g., XVII in ).

Biosynthetic Pathways

Catharanthine is biosynthesized via a 31-step pathway from strictosidine. Key steps include:

-

Reductive [4 + 2] Cycloaddition : Iridium-catalyzed reductive activation of β,γ-unsaturated δ-lactams forms dehydrosecodine , which cyclizes to catharanthine .

-

Engineered Biosynthesis : Saccharomyces cerevisiae expressing C. roseus enzymes produces catharanthine and vindoline, enabling microbial vinblastine synthesis .

Ester Hydrolysis and Decarboxylation

-

Reaction : Acid hydrolysis of catharanthine’s methyl ester followed by decarboxylation yields descarbomethoxycatharanthine .

-

Key Insight : The rigid catharanthine skeleton resists decarboxylation unless ring-opened intermediates form .

Phosphonoester Installation

特性

CAS番号 |

78779-58-5 |

|---|---|

分子式 |

C46H56N4O9 |

分子量 |

809 g/mol |

IUPAC名 |

methyl 4-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-1-ethyl-2-oxa-6,16-diazapentacyclo[14.3.1.03,18.05,13.07,12]icosa-5(13),7,9,11-tetraene-4-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-23-27-24-49(25-42)19-15-29-28-13-10-11-14-32(28)47-35(29)45(36(27)59-42,40(52)56-6)31-21-30-33(22-34(31)55-5)48(4)38-44(30)17-20-50-18-12-16-43(9-2,37(44)50)39(58-26(3)51)46(38,54)41(53)57-7/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3 |

InChIキー |

KMWVJRBQGMUMID-UHFFFAOYSA-N |

SMILES |

CCC12CC3CN(C1)CCC4=C(C(C3O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

正規SMILES |

CCC12CC3CN(C1)CCC4=C(C(C3O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

同義語 |

catharanthamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。